molecular formula C20H25N3O2 B2627934 3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE CAS No. 1448079-21-7

3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE

Cat. No.: B2627934
CAS No.: 1448079-21-7
M. Wt: 339.439
InChI Key: FTPTXCHVIXQHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is a complex organic compound with a molecular formula of C19H29NO2 It is characterized by the presence of a pyridazine ring, a piperidine ring, and a tert-butylbenzoyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory effects, suggesting that this compound may target inflammatory pathways .

Mode of Action

It’s suggested that similar compounds inhibit the production of no and pge2, as well as cytokines like tnf-α, il-6, and il-1β . This suggests that the compound may interact with its targets to reduce inflammation.

Biochemical Pathways

(4-(Tert-butyl)phenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone likely affects the biochemical pathways involved in inflammation. It may inhibit the production of NO and PGE2, as well as cytokines like TNF-α, IL-6, and IL-1β . These molecules are key players in the inflammatory response, so their inhibition could lead to a reduction in inflammation.

Result of Action

Similar compounds have been shown to inhibit the production of no and pge2, as well as cytokines like tnf-α, il-6, and il-1β . This suggests that the compound may have anti-inflammatory effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE typically involves multiple steps. One common route starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with piperidine to form 1-(4-tert-butylbenzoyl)piperidine. This intermediate is further reacted with pyridazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform or methanol and may require temperature control to optimize yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)16-8-6-15(7-9-16)19(24)23-13-10-17(11-14-23)25-18-5-4-12-21-22-18/h4-9,12,17H,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPTXCHVIXQHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.